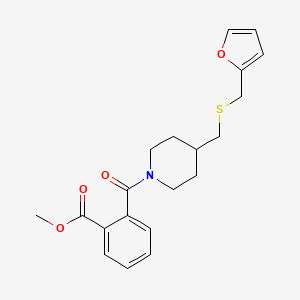

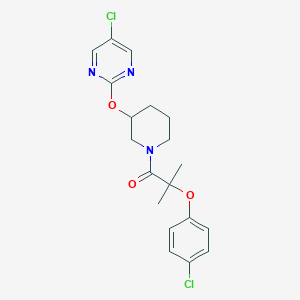

![molecular formula C19H21N3O3S2 B2493690 N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide CAS No. 868217-01-0](/img/structure/B2493690.png)

N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of related sulfur-containing compounds involves several steps, including reactions with sulfonyl chlorides, bases like sodium hydride, and various acetamides in different conditions. For example, the synthesis of sulfonamides with benzodioxane and acetamide moieties starts by reacting N-2,3-dihydrobenzo[1,4]-dioxin-6-amine with 4-methylbenzenesulfonyl chloride in the presence of aqueous Na2CO3, followed by further reactions to yield various substituted acetamides (Abbasi et al., 2019). This process illustrates the complexity and the specific conditions required for the synthesis of sulfur-containing acetamides.

Molecular Structure Analysis

X-ray crystallography provides insights into the molecular structures of compounds. For instance, crystal structures can reveal the coordination environment around metal centers in complexes, as well as the geometric parameters of organic molecules. The structure of dichlorobis(N-{4-[(2-pyrimidinyl-κN-amino)sulfonyl]phenyl}acetamide)copper(II) is an example, showing coordination through pyrimidinyl nitrogen atoms and highlighting the molecule's planarity and potential for forming hydrogen bonds in its crystal structure (Obaleye et al., 2008).

Chemical Reactions and Properties

Chemical reactions involving N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide and its derivatives can involve various transformations, including cyclization, sulfonylation, and reactions with maleimides. For instance, the synthesis of succinimide spiro-fused sultams from N-(phenylsulfonyl)acetamides with maleimides via C(sp2)-H activation demonstrates the compound's reactivity and the possibility of forming complex structures through cascade reactions (Hu et al., 2021).

科学的研究の応用

Enzyme Inhibitory Potential

- A study by Abbasi et al. (2019) focused on the enzyme inhibitory potential of new sulfonamides, which include structures similar to N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide. These compounds exhibited significant inhibition against yeast α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).

Antimicrobial and Genotoxic Properties

- Research by Benvenuti et al. (1997) involved synthesizing derivatives and analyzing their antimicrobial and genotoxic activities. This study's approach and findings provide insights into the potential applications of compounds like this compound in these areas (Benvenuti et al., 1997).

Synthesis and Pharmaceutical Implications

- Talagadadeevi et al. (2012) described the synthesis of a related compound, highlighting the process and implications for pharmaceutical development. This synthesis approach can be relevant for developing drugs that include this compound (Talagadadeevi et al., 2012).

Antibacterial Activity

- A study by Chaudhari et al. (2020) on N-substituted benzimidazoles, similar in structure, demonstrated significant antibacterial activity, particularly against Methicillin-Resistant Staphylococcus aureus (MRSA). This suggests potential antibacterial applications for this compound (Chaudhari et al., 2020).

Antifungal and Antibacterial Activities

- Devi et al. (2022) investigated compounds with similar structures for their antifungal and antibacterial activities. The findings indicate the potential use of this compound in treating bacterial and fungal infections (Devi et al., 2022).

作用機序

Imidazole Ring

The compound contains an imidazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . Imidazole is a core structure in many biologically active compounds and drugs, such as histidine, purine, histamine, and various pharmaceuticals . It’s known for its broad range of chemical and biological properties .

Benzylic Position

The compound has a benzylic position, which is the position on a molecule adjacent to a benzene ring. Reactions at the benzylic position are very important for synthesis problems .

生化学分析

Biochemical Properties

It is known that this compound can interact with various enzymes and proteins . The nature of these interactions is complex and may involve various types of bonding, including covalent and non-covalent bonds .

Cellular Effects

N-(4-((2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide can have various effects on cells and cellular processes . It may influence cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

It is likely that this compound exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .

Metabolic Pathways

N-(4-((2-((1-phenylethyl)thio)-4,5-dihydro-1H-imidazol-1-yl)sulfonyl)phenyl)acetamide may be involved in various metabolic pathways. It may interact with enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .

特性

IUPAC Name |

N-[4-[[2-(1-phenylethylsulfanyl)-4,5-dihydroimidazol-1-yl]sulfonyl]phenyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H21N3O3S2/c1-14(16-6-4-3-5-7-16)26-19-20-12-13-22(19)27(24,25)18-10-8-17(9-11-18)21-15(2)23/h3-11,14H,12-13H2,1-2H3,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KCBALDUYHWZMOP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1)SC2=NCCN2S(=O)(=O)C3=CC=C(C=C3)NC(=O)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H21N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

403.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

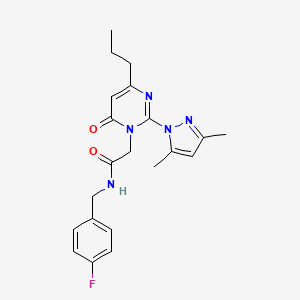

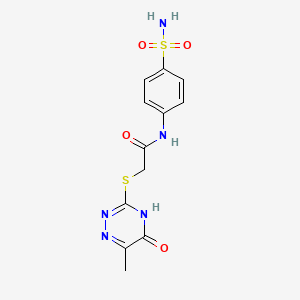

![2-((5-methyl-3-phenylpyrazolo[1,5-a]pyrimidin-7-yl)thio)-N-(2-nitrophenyl)acetamide](/img/structure/B2493607.png)

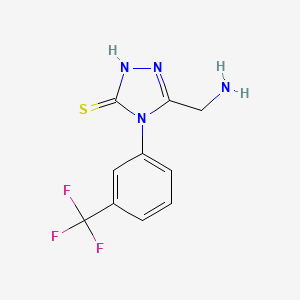

![Methyl 4-[3-cyano-6-methyl-4-(trifluoromethyl)pyridin-2-yl]sulfanyl-3-oxobutanoate](/img/structure/B2493609.png)

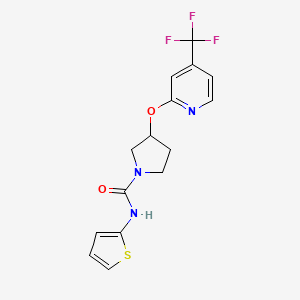

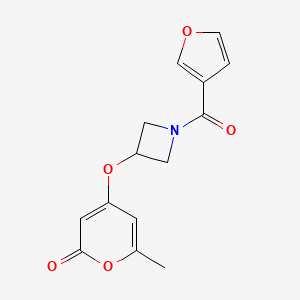

![N1-(benzo[d][1,3]dioxol-5-yl)-N2-(2-methoxyphenethyl)oxalamide](/img/structure/B2493612.png)

![3-(3,3a,4,5,6,6a-Hexahydro-1H-cyclopenta[c]pyrrol-2-yl)-N-(2,4-dimethoxyphenyl)azetidine-1-carboxamide](/img/structure/B2493617.png)

![1-Azabicyclo[2.2.2]octan-4-ylmethanesulfonyl chloride;hydrochloride](/img/structure/B2493618.png)

![6,7-dimethoxy-N-(2-methoxyethyl)-1-[(4-propan-2-ylphenoxy)methyl]-3,4-dihydro-1H-isoquinoline-2-carbothioamide](/img/structure/B2493620.png)

![2-[(3-cyano-6-methyl-7,8-dihydro-5H-1,6-naphthyridin-2-yl)sulfanyl]-N-(3-cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)acetamide](/img/structure/B2493626.png)